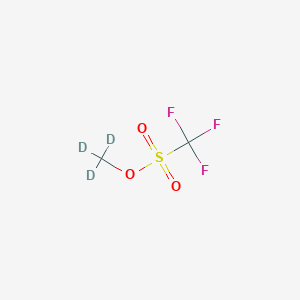![molecular formula C20H17BrN2O6S B121473 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid CAS No. 155104-14-6](/img/structure/B121473.png)
3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid, also known as BM-107, is a novel compound that has been synthesized for scientific research purposes. It is a quinazoline-based compound that has shown potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The exact mechanism of action of 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound also activates certain signaling pathways that are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and HDAC, which are involved in cancer cell growth and inflammation. This compound has also been shown to activate certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and apoptosis. In addition, this compound has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. This compound has also shown potential as a therapeutic agent for various diseases, which makes it a valuable tool for drug discovery. However, there are also limitations to using this compound in lab experiments. The compound is not yet approved for clinical use, which means that its safety and efficacy in humans are not yet known. In addition, the synthesis method for this compound is complex and may be difficult to reproduce in other labs.
Direcciones Futuras
There are several future directions for research on 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to study the safety and efficacy of this compound in clinical trials. In addition, future research could focus on optimizing the synthesis method for this compound and developing analogs with improved properties. Overall, this compound is a promising compound that has the potential to advance our understanding of disease and lead to the development of new therapies.
Métodos De Síntesis
3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid is synthesized through a multi-step process that involves the reaction of 6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazoline with thioacetic acid followed by the reaction with 3-bromo-1-chloropropane. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has been studied for its potential therapeutic effects on various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has shown potential as a neuroprotective agent in animal models of neurodegenerative diseases.
Propiedades
Número CAS |
155104-14-6 |
|---|---|
Fórmula molecular |
C20H17BrN2O6S |
Peso molecular |
493.3 g/mol |
Nombre IUPAC |
3-[[6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C20H17BrN2O6S/c1-29-20(28)13-4-3-12(9-16(13)24)23-17(10-30-7-6-18(25)26)22-15-5-2-11(21)8-14(15)19(23)27/h2-5,8-9,24H,6-7,10H2,1H3,(H,25,26) |
Clave InChI |
MWKULZQHDOFDKW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CSCCC(=O)O)O |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CSCCC(=O)O)O |
Sinónimos |
3-[[6-bromo-3-(3-hydroxy-4-methoxycarbonyl-phenyl)-4-oxo-quinazolin-2- yl]methylsulfanyl]propanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)








![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)


![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
